Akolactone A
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Overview
Description
Akolactone A is a natural product found in Lindera glauca and Litsea akoensis with data available.
Scientific Research Applications
Cytotoxic Activity
Akolactone A has shown promising results in cytotoxic activity against various cancer cell lines. In a study by Chen et al. (1998), this compound, along with other butanolides, was isolated from the stem bark of Litsea akoensis and demonstrated cytotoxic effects against P-388, KB16, A 549, and HT-29 cancer cell lines (Chen et al., 1998).
Synthesis and Configuration
The synthesis of this compound has been a subject of research, providing insights into its molecular structure and properties. Makabe et al. (2003) achieved the first synthesis of both (+)- and (−)-akolactone A using Pd-catalyzed carbonylation. This study also suggested the absolute configuration of this compound at the 4-position to be R (Makabe et al., 2003).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. Yang et al. (2012) identified this compound among other butanolides isolated from the aerial parts of Lindera akoensis. These compounds showed in vitro anti-inflammatory activity, highlighting the potential of this compound in this area (Yang et al., 2012).
Properties
Molecular Formula |
C19H32O2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-methyl-4-[(E)-tetradec-1-enyl]-2H-furan-5-one |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17(2)21-19(18)20/h14-17H,3-13H2,1-2H3/b15-14+ |
InChI Key |
OWNIRRPVQFRFNQ-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C1=CC(OC1=O)C |
Canonical SMILES |
CCCCCCCCCCCCC=CC1=CC(OC1=O)C |
Synonyms |
akolactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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